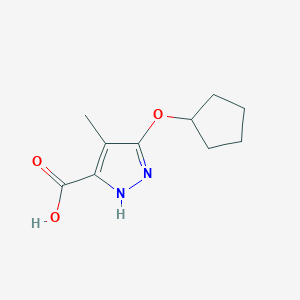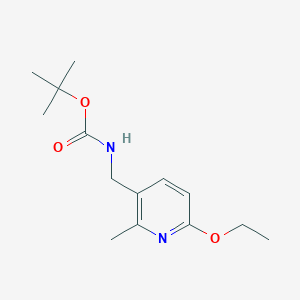
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo es un compuesto orgánico con la fórmula molecular C14H22N2O3. Es un derivado de la piridina y se caracteriza por la presencia de un grupo carbamato terc-butilo unido a una porción 6-etoxi-2-metilpiridin-3-ilmetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo generalmente implica la reacción de 6-etoxi-2-metilpiridina con cloroformiato de terc-butilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo carbamato. El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo puede implicar el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y un alto rendimiento. El uso de sistemas automatizados para la adición de reactivos y el control de los parámetros de reacción puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo carbamato puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como ligando en estudios de unión.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo carbamato puede sufrir hidrólisis para liberar el derivado de piridina activo, que luego puede interactuar con su objetivo. Las vías exactas involucradas dependen de la aplicación específica y la molécula objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de (6-metilpiridin-3-il) terc-butilo
- Carbamato de (3-metilpiridin-2-il) terc-butilo
- Carbamato de terc-butilo
Singularidad
El Carbamato de ((6-etoxi-2-metilpiridin-3-il)metil) terc-butilo es único debido a la presencia de los grupos etoxi y metil en el anillo de piridina, que pueden influir en su reactividad química e interacción con objetivos biológicos. Esto lo hace distinto de otros compuestos similares y potencialmente más adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-ethoxy-2-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-6-18-12-8-7-11(10(2)16-12)9-15-13(17)19-14(3,4)5/h7-8H,6,9H2,1-5H3,(H,15,17) |
Clave InChI |
BZPPDVGLXIEHAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
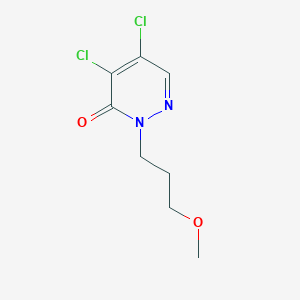
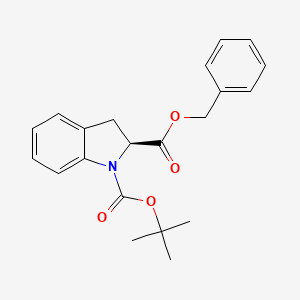
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)




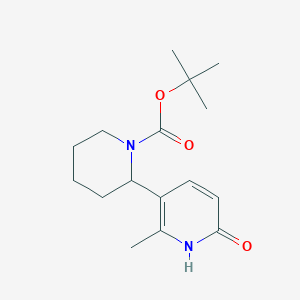
![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)

